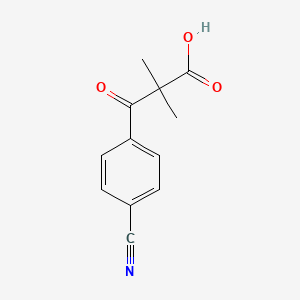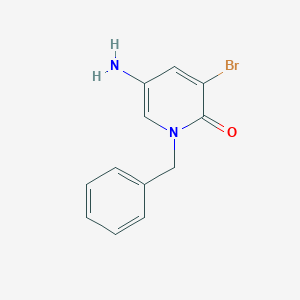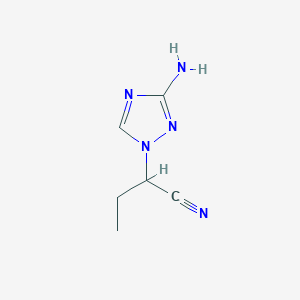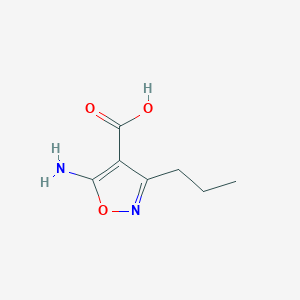amine](/img/structure/B13173482.png)
[(1-Methyl-1H-imidazol-4-YL)methyl](propan-2-YL)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-imidazol-4-YL)methylamine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-YL)methylamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, leading to the formation of glyoxaline, which can be further modified to produce the desired compound . The process is scalable and can be conducted in large quantities to meet industrial demands.
化学反应分析
Types of Reactions
(1-Methyl-1H-imidazol-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives .
科学研究应用
(1-Methyl-1H-imidazol-4-YL)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other functional materials.
作用机制
The mechanism of action of (1-Methyl-1H-imidazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
(1-Methyl-1H-imidazol-4-YL)methylamine is unique due to its specific substitution pattern and the presence of both methyl and propan-2-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
N-[(1-methylimidazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)9-4-8-5-11(3)6-10-8/h5-7,9H,4H2,1-3H3 |
InChI 键 |
MKJDSKAWPOFVLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC1=CN(C=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



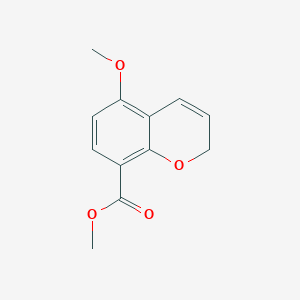

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

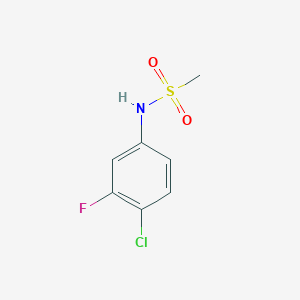
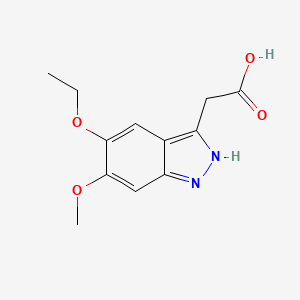
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
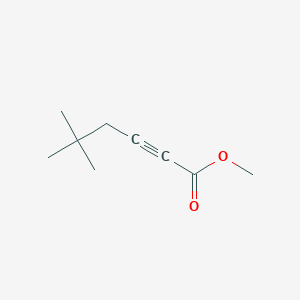
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
